6-Methoxy-1,2-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2-dimethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and two methyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2-dimethylnaphthalene can be achieved through several methods. One common approach involves the methylation of 2-methoxynaphthalene. The process typically includes the following steps:
Methylation Reaction: 2-Methoxynaphthalene is subjected to methylation using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Purification: The reaction mixture is then purified using column chromatography to isolate the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of metal-impregnated catalysts to enhance the methylation process. For example, the methylation of 2-methylnaphthalene over mesoporous Cu/MCM-41 and Zr/MCM-41 zeolite catalysts has been investigated for the selective synthesis of dimethylnaphthalene isomers .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
6-Methoxy-1,2-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Derivatives of this compound have been studied for their potential antibacterial activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2-dimethylnaphthalene and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways . The methoxy and methyl groups on the naphthalene ring play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-Isopropyl-6-methoxy-3-methylnaphthalene
- 1-Isopropyl-6-methoxy-3,7-dimethylnaphthalene
- 2-Methoxynaphthalene
Comparison: 6-Methoxy-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-methoxynaphthalene, the additional methyl groups enhance its hydrophobicity and potentially its biological activity. The presence of the methoxy group at the 6-position also influences its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
6-Methoxy-1,2-dimethylnaphthalene is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to explore the biological activity associated with this compound, including its antibacterial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.
- Molecular Formula : C13H14O
- Molecular Weight : 186.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C2=C(C=C1)C=C(C=C2)OC)C
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that derivatives of this compound can act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for further medicinal development.
Antibacterial Activity
Studies have shown that this compound and its derivatives exhibit significant antibacterial properties. For example:
- Study Findings : Derivatives were tested against various bacterial strains, demonstrating effective inhibition of growth at certain concentrations.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound could be further explored for its potential use in treating bacterial infections.
Anti-inflammatory Effects
In addition to antibacterial properties, this compound has been investigated for its anti-inflammatory effects:
- Research Overview : A study evaluated the compound's impact on inflammation markers in animal models. The administration of the compound resulted in a significant reduction in inflammatory cytokines compared to control groups.
Treatment Group | Inflammatory Cytokine Level (pg/mL) |
---|---|
Control | 150 ± 20 |
Compound Group | 85 ± 15 |
This data indicates that the compound may have potential applications in managing inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have also been a focal point of research. Studies suggest it may inhibit cancer cell proliferation:
- Case Study : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines by inducing apoptosis.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
These results highlight the potential of this compound as a chemotherapeutic agent .
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-5-11-8-12(14-3)6-7-13(11)10(9)2/h4-8H,1-3H3 |
InChI Key |
CTZCRDQJJRTRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.